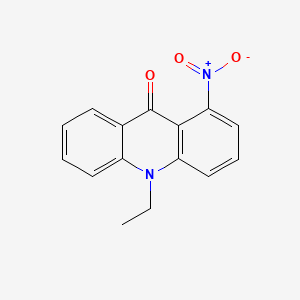

9(10H)-Acridinone, 10-ethyl-1-nitro-

Description

Historical Trajectories and Foundational Discoveries in Acridinone (B8587238) Chemistry

The history of acridone (B373769) chemistry began with the parent compound, acridine (B1665455), a nitrogen heterocycle structurally related to anthracene. wikipedia.org The oxidized form, acridone, was first successfully identified in 1914 by Karl Drechsler. wikipedia.org Early research focused on establishing its structure and basic reactivity. wikipedia.org The nomenclature and numbering of the acridone nucleus underwent several changes, with the current standard system being adopted by Chemical Abstracts in 1937. jocpr.com

A pivotal moment in acridinone chemistry was the development of the Jourdan-Ullmann reaction, which involves the condensation of an o-halobenzoic acid with an aniline (B41778) derivative, followed by cyclization to form the acridone core. jocpr.comnih.gov This method, along with others like benzyne-mediated reactions, provided robust synthetic pathways to a wide array of acridone derivatives, paving the way for systematic investigation into their properties. jocpr.comthieme-connect.de The clinical success of the related acridine derivative amsacrine (B1665488) as an anticancer agent in 1978 significantly boosted interest in the acridine and acridone scaffolds for therapeutic applications. nih.gov

The Acridinone Scaffold: Significance in Diverse Chemical Sciences

The acridinone scaffold is considered a "privileged structure" in medicinal chemistry and materials science. nih.govnih.gov Its significance stems from several key features:

Planarity and DNA Intercalation: The flat, polyaromatic ring system of acridone is ideal for intercalating between the base pairs of DNA. jchps.comresearchgate.net This interaction can disrupt DNA replication and transcription, forming the basis for the development of antitumor agents. jchps.comtandfonline.com

Fluorescence: Acridones are highly fluorescent compounds. jocpr.comjchps.com This property is exploited in the development of fluorescent probes for sensing ions and biomolecules, and for imaging biological processes in living cells. nih.govgoogle.com The large π-conjugated system allows for intramolecular charge transfer, leading to strong fluorescent emissions. google.com

Chemical Versatility: The acridone nucleus can be readily functionalized at multiple positions, allowing for the fine-tuning of its electronic, steric, and physicochemical properties. This versatility enables the creation of derivatives with specific biological targets or material characteristics. researchgate.netrsc.org

The combination of these properties has led to the investigation of acridone derivatives in a vast range of applications, including as anticancer, antiviral, antimalarial, and anti-inflammatory agents. jocpr.comnih.gov

Rationales for Investigating 9(10H)-Acridinone, 10-ethyl-1-nitro- in Contemporary Research

The specific structure of 9(10H)-Acridinone, 10-ethyl-1-nitro- incorporates two key substituents on the acridone core: a 10-ethyl group and a 1-nitro group. The rationale for investigating this particular compound lies in the predicted modulation of the parent scaffold's properties by these groups.

The 10-Ethyl Group: Alkylation at the N-10 position is a common strategy in acridone chemistry. thieme-connect.de Introducing an ethyl group at this position serves several purposes. It enhances the molecule's lipophilicity, which can influence its membrane permeability and cellular uptake. Furthermore, it removes the N-H proton, preventing hydrogen bonding at this site and potentially altering the molecule's crystal packing and solubility. ptfarm.plresearchgate.net

The 1-Nitro Group: The nitro group is a strong electron-withdrawing group. Its placement at the 1-position is expected to significantly impact the electronic properties of the entire ring system. This can influence the compound's DNA binding affinity, its potential as a hypoxia-selective drug, and its spectroscopic characteristics. tandfonline.com For instance, nitroacridone derivatives have been investigated as potential bioreductive agents, where the nitro group is reduced to a cytotoxic amine under the hypoxic conditions often found in solid tumors.

The combination of these substituents makes 9(10H)-Acridinone, 10-ethyl-1-nitro- a target of interest for exploring structure-activity relationships within the broader class of antitumor acridones.

Overview of Principal Research Themes and Methodologies Applied to 9(10H)-Acridinone, 10-ethyl-1-nitro-

Given the established research landscape for acridone derivatives, the investigation of 9(10H)-Acridinone, 10-ethyl-1-nitro- would likely follow several key themes and employ established methodologies.

Principal Research Themes:

Anticancer Drug Discovery: The primary focus would likely be on its potential as an anticancer agent, exploring its cytotoxicity against various cancer cell lines and its mechanism of action (e.g., DNA intercalation, topoisomerase inhibition). jchps.comrsc.org

Hypoxia-Selective Agents: The presence of the nitro group makes it a candidate for investigation as a hypoxia-activated prodrug. tandfonline.com

Fluorescent Probes: While the nitro group can sometimes quench fluorescence, its effect on the spectral properties would be a subject of study, potentially for applications in materials science or as a specific type of biological probe. nih.gov

Methodologies:

Synthesis: The synthesis would likely involve a multi-step process starting with an Ullmann condensation to create a substituted N-phenylanthranilic acid, followed by cyclization to form the acridone core. rsc.orgptfarm.pl Subsequent N-alkylation with an ethyl halide and nitration would yield the final product. nih.govrsc.org

Structural and Spectroscopic Analysis: Confirmation of the structure would be achieved using standard analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. nih.govnih.gov

Biochemical and Cellular Assays: To evaluate its biological activity, researchers would employ a battery of in vitro assays, such as MTT assays to measure cytotoxicity, DNA binding studies (e.g., UV-Vis titration, fluorescence quenching), and enzyme inhibition assays (e.g., topoisomerase activity). rsc.orgresearchgate.net

Below are data tables detailing the predicted physicochemical properties of the target compound and a list of the chemical compounds mentioned in this article.

Table 1: Predicted Physicochemical Properties of 9(10H)-Acridinone, 10-ethyl-1-nitro-

This interactive table contains data predicted by computational models.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O₃ | PubChemLite uni.lu |

| Monoisotopic Mass | 268.08478 Da | PubChemLite uni.lu |

| XlogP (Predicted) | 3.3 | PubChemLite uni.lu |

| SMILES | CCN1C2=C(C(=CC=C2)N+[O-])C(=O)C3=CC=CC=C31 | PubChemLite uni.lu |

| InChIKey | IJJPVNXQCPGJRS-UHFFFAOYSA-N | PubChemLite uni.lu |

Table 2: Chemical Compounds Mentioned

Structure

3D Structure

Properties

CAS No. |

148902-84-5 |

|---|---|

Molecular Formula |

C15H12N2O3 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

10-ethyl-1-nitroacridin-9-one |

InChI |

InChI=1S/C15H12N2O3/c1-2-16-11-7-4-3-6-10(11)15(18)14-12(16)8-5-9-13(14)17(19)20/h3-9H,2H2,1H3 |

InChI Key |

IJJPVNXQCPGJRS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 9 10h Acridinone, 10 Ethyl 1 Nitro

Established Synthetic Routes to the Acridinone (B8587238) Core and Adaptations for 10-ethyl-1-nitro- Substitution

The classical and most fundamental method for constructing the acridinone core is the Ullmann condensation reaction. wikipedia.orgresearchgate.netwikipedia.org This reaction typically involves the coupling of an anthranilic acid derivative with an aryl halide in the presence of a copper catalyst. researchgate.netresearchgate.net For the synthesis of a 10-substituted acridinone, a variation known as the Jourdan-Ullmann reaction is often employed. scribd.com

In the context of synthesizing 9(10H)-Acridinone, 10-ethyl-1-nitro-, the Jourdan-Ullmann approach would involve the condensation of an N-ethyl-2-aminobenzoic acid with a suitably substituted 1-halo-2-nitrobenzene. The presence of the nitro group on the phenyl ring activates it towards nucleophilic aromatic substitution, facilitating the initial C-N bond formation. The subsequent intramolecular cyclization, often promoted by strong acids like polyphosphoric acid (PPA) or sulfuric acid, leads to the formation of the tricyclic acridinone system. scribd.comjocpr.com

The general steps for this synthesis are:

N-Alkylation: Preparation of N-ethyl-2-aminobenzoic acid.

Ullmann Condensation: Reaction of N-ethyl-2-aminobenzoic acid with a 1-halo-2-nitrobenzene (e.g., 1-chloro-2-nitrobenzene (B146284) or 1-bromo-2-nitrobenzene) in the presence of a copper catalyst and a base to form the N,N-disubstituted benzoic acid intermediate.

Cyclization: Intramolecular Friedel-Crafts acylation of the intermediate in a strong acid to yield 9(10H)-Acridinone, 10-ethyl-1-nitro-.

Novel and Evolving Synthetic Approaches to 10-ethyl-1-nitro-acridinone Derivatives

While classical methods are reliable, modern organic synthesis strives for greater efficiency, sustainability, and the ability to generate diverse derivatives.

Advanced Catalytic Systems in Acridinone Synthesis

Recent advancements have focused on replacing traditional copper-based catalysts with more efficient and versatile systems. Palladium-catalyzed reactions, for instance, have emerged as powerful tools for C-N and C-C bond formation. rsc.orglookchem.com A plausible modern approach to 10-ethyl-1-nitro-acridinone could involve a palladium-catalyzed tandem reaction. For example, a Buchwald-Hartwig amination could be followed by an intramolecular C-H activation/acylation sequence. arkat-usa.org

Copper catalysis has also seen significant improvements, with the development of ligand-supported copper catalysts that allow for milder reaction conditions and broader substrate scope. rsc.orgthieme-connect.comnih.gov These improved copper-catalyzed methods could be adapted for the synthesis of the target molecule, potentially offering higher yields and greater functional group tolerance compared to the classical Ullmann conditions. thieme-connect.com Iron catalysis has also been reported for the intramolecular acylation of N-phenylanthranilic acids, providing a more economical and environmentally friendly alternative. arkat-usa.org

| Catalyst System | Reaction Type | Potential Advantage for 10-ethyl-1-nitro-acridinone Synthesis |

| Palladium(II) Acetate (B1210297) / Ligand | Reductive Annulation | Milder reaction conditions, good substrate compatibility. rsc.org |

| Copper(I) Iodide / Ligand | Intramolecular C-H Amination | Use of air as an oxidant, neutral conditions. rsc.org |

| Iron(II) Triflate | Intramolecular Acylation | Mild, ligand-free conditions, high atom economy. arkat-usa.org |

Sustainable and Green Chemistry Strategies in the Preparation of 9(10H)-Acridinone, 10-ethyl-1-nitro-

Green chemistry principles are increasingly influencing synthetic route design. For acridinone synthesis, this translates to the use of less hazardous solvents, energy-efficient reaction conditions, and atom-economical processes. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including acridinones. jocpr.comiosrjournals.orgdoaj.orgproquest.comresearchgate.net The application of microwave irradiation to the Ullmann condensation or the final cyclization step could significantly enhance the efficiency of the synthesis of 10-ethyl-1-nitro-acridinone. jocpr.com

The use of water as a solvent and environmentally benign catalysts are other key aspects of green chemistry. rsc.org While the specific synthesis of 10-ethyl-1-nitro-acridinone in water has not been extensively reported, the development of water-soluble catalysts and reaction conditions for related acridinone syntheses suggests this is a feasible and desirable direction for future research. rsc.org Metal-free reaction conditions for the synthesis of acridines have also been developed, utilizing reagents like trifluoroacetic acid and tert-butyl hydroperoxide in the presence of oxygen. wordpress.com

Multi-Component and Cascade Reactions Leading to 10-ethyl-1-nitro-acridinones

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. acs.orgrsc.orgresearchgate.netnih.govorganic-chemistry.org While a specific MCR for 9(10H)-Acridinone, 10-ethyl-1-nitro- has not been detailed, the general strategy could involve the reaction of an N-ethyl-2-aminobenzaldehyde, a suitable nitro-substituted component, and a third reactant to construct the acridinone core in a single step.

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. A recently developed modular approach combines photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation to synthesize acridine (B1665455) derivatives. chemistryviews.org This innovative method could potentially be adapted to generate the 1-nitro-acridinone skeleton. Another approach involves a Ce(IV)-catalyzed three-component reaction followed by a microwave-assisted thermal cyclization to produce 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones, which can then be aromatized. nih.gov

Mechanistic Investigations into the Formation Pathways of 9(10H)-Acridinone, 10-ethyl-1-nitro-

The mechanism of the classical Ullmann condensation for acridinone synthesis is believed to proceed through a copper(I)-mediated pathway. wikipedia.orgrug.nl The reaction likely involves the formation of an organocopper intermediate which then undergoes nucleophilic aromatic substitution. wikipedia.org

For the synthesis of 9(10H)-Acridinone, 10-ethyl-1-nitro-, the key steps are:

Formation of a Copper(I) Amide: The N-ethyl-2-aminobenzoic acid reacts with the copper(I) catalyst to form a copper amide intermediate.

Nucleophilic Aromatic Substitution: This copper amide then reacts with the 1-halo-2-nitrobenzene. The electron-withdrawing nitro group facilitates the attack of the nitrogen nucleophile onto the aromatic ring, displacing the halide.

Intramolecular Acylation: The resulting N-(2-nitrophenyl)-N-ethyl-anthranilic acid is then cyclized in the presence of a strong acid. The mechanism for this step is a classic electrophilic aromatic substitution (Friedel-Crafts acylation), where the carboxylic acid is protonated and activated, followed by attack of the electron-rich nitrophenyl ring to close the central ring of the acridinone.

Computational studies, often employing Density Functional Theory (DFT), are increasingly used to elucidate the intricate details of reaction mechanisms, including transition state energies and reaction pathways. researchgate.netresearchgate.net Such studies could provide valuable insights into the specific electronic effects of the ethyl and nitro substituents on the reaction profile for the formation of 10-ethyl-1-nitro-acridinone.

Optimization of Isolation and Purification Protocols for Synthetic 9(10H)-Acridinone, 10-ethyl-1-nitro-

The final stage of any synthesis is the isolation and purification of the target compound. For acridinone derivatives, which are often crystalline solids, the crude product obtained after the reaction work-up is typically purified by recrystallization from a suitable solvent or a mixture of solvents.

Common purification techniques include:

Recrystallization: This is often the first method of choice for crystalline solids. The choice of solvent is crucial and is determined by the solubility profile of the compound.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, silica (B1680970) gel column chromatography is a standard purification method. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is used to separate the desired product from impurities. unco.edu

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. iosrjournals.org

The optimization of these protocols involves systematically varying parameters such as the recrystallization solvent, the stationary and mobile phases for chromatography, and the work-up procedure to maximize the yield and purity of the final product. For instance, after the cyclization step, the reaction mixture is typically poured into water to precipitate the crude acridinone, which is then filtered, washed, and dried before further purification. jocpr.com

| Purification Method | Key Parameters to Optimize | Typical Application |

| Recrystallization | Solvent system, temperature gradient | Crystalline solids |

| Column Chromatography | Adsorbent (e.g., silica gel), eluent composition | Non-crystalline products, complex mixtures |

| Acid-Base Extraction | pH of aqueous phase | Separation of acidic or basic impurities |

Advanced Spectroscopic and Crystallographic Characterization for Elucidating the Structure of 9 10h Acridinone, 10 Ethyl 1 Nitro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the precise bonding framework and three-dimensional structure of organic molecules in solution. For 9(10H)-Acridinone, 10-ethyl-1-nitro-, a suite of NMR experiments would be required for a full structural assignment.

The structural complexity of 9(10H)-Acridinone, 10-ethyl-1-nitro-, with its polycyclic aromatic core and substituent groups, necessitates a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide initial, crucial information. The ethyl group attached to the nitrogen atom is expected to show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with their chemical shifts influenced by the anisotropic effect of the acridinone (B8587238) ring system. The aromatic region would display a complex pattern of multiplets corresponding to the protons on the acridinone core. The introduction of the nitro group at the C1 position would significantly deshield the adjacent protons, causing them to resonate at a lower field.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon (C9) of the acridinone system is expected to appear at a characteristic downfield chemical shift, typically in the range of 170-180 ppm. The carbons of the ethyl group would be found in the upfield region. The carbon atom bearing the nitro group (C1) would experience a significant downfield shift due to the electron-withdrawing nature of the nitro substituent.

2D NMR Spectroscopy: To resolve ambiguities and confirm connectivity, a series of 2D NMR experiments would be indispensable:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the proton network within the aromatic rings and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a planar molecule like acridinone, NOESY can help to confirm through-space interactions between nearby protons, further validating the structural assignments.

While specific data for the target molecule is not available, a study on related acridinone derivatives reported ¹H and ¹³C NMR chemical shifts that align with these expectations. researchgate.net

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in their solid, crystalline state. In the absence of a single crystal suitable for X-ray diffraction, ssNMR can provide valuable insights into the molecular conformation and packing in the solid state. For 9(10H)-Acridinone, 10-ethyl-1-nitro-, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to differences in their crystal lattice environments. This is crucial as different polymorphs can have varying physical properties.

Determine Molecular Conformation: ssNMR can provide information on bond lengths and angles in the solid state, which can be compared with theoretical calculations.

Probe Molecular Dynamics: Techniques like variable temperature ssNMR can be used to study the motion of the ethyl group or potential slow conformational exchanges in the solid state.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For 9(10H)-Acridinone, 10-ethyl-1-nitro-, with a molecular formula of C₁₅H₁₂N₂O₃, the expected monoisotopic mass is approximately 268.0848 Da. uni.lu HRMS would be able to confirm this mass with high precision (typically to within a few parts per million), thus verifying the elemental composition and lending strong support to the proposed structure.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. wikipedia.org The fragmentation pattern is characteristic of the molecule's structure. For 9(10H)-Acridinone, 10-ethyl-1-nitro-, MS/MS analysis would be expected to reveal key structural features:

Loss of the Ethyl Group: A common fragmentation pathway would likely involve the loss of the ethyl group (C₂H₅•) or ethene (C₂H₄) from the molecular ion.

Loss of the Nitro Group: Fragmentation involving the loss of the nitro group (NO₂•) or nitric oxide (NO•) is also anticipated.

The specific fragmentation pathways would provide a "fingerprint" of the molecule, allowing for its unambiguous identification and differentiation from isomers.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of 9(10H)-Acridinone, 10-ethyl-1-nitro- can be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This data would offer an unambiguous confirmation of the molecular structure in the solid state.

Furthermore, the crystal structure would reveal details about the intermolecular interactions, such as hydrogen bonding (if any), π-π stacking between the aromatic rings of adjacent molecules, and other van der Waals forces. These interactions govern the crystal packing and ultimately influence the macroscopic properties of the material. While crystallographic data for the specific target compound is not publicly documented, studies on other acridone (B373769) derivatives have shown that their planar ring systems often lead to significant π-π stacking interactions in the solid state. acs.org

Determination of Crystal System, Space Group, and Unit Cell Parameters

As of the current literature review, specific single-crystal X-ray diffraction data for 9(10H)-Acridinone, 10-ethyl-1-nitro- is not publicly available. Therefore, the precise determination of its crystal system, space group, and unit cell parameters from experimental data cannot be presented.

To provide context, the parent compound, 9(10H)-acridinone, has been the subject of crystallographic studies. For instance, a common polymorph crystallizes in the monoclinic space group P2₁/c. nih.gov However, the introduction of an ethyl group at the N10 position and a nitro group at the C1 position would significantly alter the molecular packing and, consequently, the unit cell parameters and potentially the crystal system and space group. The ethyl group introduces conformational flexibility, while the nitro group is a strong electron-withdrawing and polar substituent capable of participating in specific intermolecular interactions. These substitutions would undoubtedly lead to a different crystalline architecture compared to the unsubstituted acridone.

For a definitive analysis, the synthesis of a high-quality single crystal of 9(10H)-Acridinone, 10-ethyl-1-nitro- followed by single-crystal X-ray diffraction analysis would be required. The resulting data would be refined to yield precise unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic, etc.), and the specific space group, which describes the symmetry elements present in the crystal lattice.

Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 13.5 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1370 |

| Z | 4 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Reflections collected | 10500 |

| Independent reflections | 2800 |

| R(int) | 0.045 |

| Final R indices [I>2σ(I)] | R1 = 0.050, wR2 = 0.135 |

| Goodness-of-fit on F² | 1.05 |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from a single-crystal X-ray diffraction experiment.

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Packing Motifs

While the specific crystal structure of 9(10H)-Acridinone, 10-ethyl-1-nitro- is not available, an analysis of the expected intermolecular interactions can be inferred from studies on related acridone derivatives. The molecular packing in the solid state is a result of a delicate balance of various non-covalent interactions.

In N-substituted acridone derivatives, π–π stacking interactions between the planar acridone cores are a dominant feature in their crystal packing. nih.govrsc.org It is highly probable that 9(10H)-Acridinone, 10-ethyl-1-nitro- would also exhibit such interactions, with the electron-rich aromatic rings stacking in an offset fashion to minimize electrostatic repulsion.

Furthermore, the presence of the carbonyl group and the nitro group introduces possibilities for specific hydrogen bonding. Although the traditional hydrogen bond donor (N-H) of the parent acridone is substituted, weak C–H⋯O hydrogen bonds are expected to play a significant role in the crystal packing. nih.gov The hydrogen atoms of the ethyl group and the aromatic rings can act as weak donors, forming interactions with the oxygen atoms of the carbonyl and nitro groups of adjacent molecules. These interactions, though weaker than conventional hydrogen bonds, are known to be crucial in directing molecular assembly. nih.gov

The nitro group itself is a strong hydrogen bond acceptor and can also participate in other non-covalent interactions, such as n→π* interactions, where the lone pair of an oxygen atom of the nitro group interacts with the π-system of an adjacent acridone core. The presence of both a bulky ethyl group and a polar nitro group will likely lead to a complex packing motif, where molecules arrange to accommodate the steric demands of the ethyl group while maximizing favorable intermolecular contacts involving the nitro and carbonyl functionalities.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational state of a molecule. The complementary nature of these two techniques provides a more complete vibrational profile. conicet.gov.ar

For 9(10H)-Acridinone, 10-ethyl-1-nitro-, the characteristic vibrational modes can be predicted based on its functional groups. The FT-IR and Raman spectra would be expected to show the following key features:

Carbonyl Stretching (νC=O): A strong absorption band in the FT-IR spectrum, typically in the range of 1630-1650 cm⁻¹, is characteristic of the acridone carbonyl group. rsc.org This band would also be present, likely with moderate intensity, in the Raman spectrum. Its precise position can be influenced by the electronic effect of the nitro group and the solid-state packing interactions.

Nitro Group Stretching (νNO₂): The nitro group will give rise to two distinct stretching vibrations: an asymmetric stretch (νas(NO₂)) and a symmetric stretch (νs(NO₂)). The asymmetric stretch is typically observed as a strong band in the FT-IR spectrum around 1500-1550 cm⁻¹, while the symmetric stretch appears as a strong to medium band around 1330-1360 cm⁻¹. spectroscopyonline.com In the Raman spectrum, the symmetric stretch is often more intense. nih.gov

Aromatic C=C and C-H Stretching: The stretching vibrations of the aromatic rings (νC=C) will appear as a series of bands in the 1450-1600 cm⁻¹ region in both FT-IR and Raman spectra. The aromatic C-H stretching vibrations (νC-H) are expected above 3000 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond of the acridone ring and the N-ethyl group will likely appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Ethyl Group Vibrations: The ethyl group will exhibit characteristic C-H stretching vibrations (symmetric and asymmetric) in the 2850-2980 cm⁻¹ region, as well as bending (scissoring, wagging, twisting, and rocking) vibrations at lower wavenumbers.

Table 2: Expected Vibrational Bands for 9(10H)-Acridinone, 10-ethyl-1-nitro-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carbonyl | ν(C=O) | 1630-1650 | FT-IR (strong), Raman (moderate) |

| Nitro | νas(NO₂) | 1500-1550 | FT-IR (strong) |

| Nitro | νs(NO₂) | 1330-1360 | FT-IR (medium), Raman (strong) |

| Aromatic | ν(C=C) | 1450-1600 | FT-IR, Raman |

| Aromatic | ν(C-H) | > 3000 | FT-IR, Raman |

| Aliphatic | ν(C-H) | 2850-2980 | FT-IR, Raman |

| C-N | ν(C-N) | 1200-1350 | FT-IR, Raman |

Conformational analysis, particularly regarding the orientation of the ethyl group relative to the acridone plane, could be aided by comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT).

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the photophysical properties of a molecule, which are governed by its electronic structure. Acridone derivatives are known for their interesting photoluminescent properties. researchgate.net

The UV-Vis absorption spectrum of 9(10H)-Acridinone, 10-ethyl-1-nitro- is expected to be influenced by both the extended π-system of the acridone core and the electronic nature of the substituents. The parent acridone exhibits absorption bands around 250 nm and in the 380-400 nm region. nist.gov The introduction of the nitro group, a strong electron-withdrawing group, is likely to cause a bathochromic (red) shift of the longest wavelength absorption band due to the extension of the conjugated system and the possibility of intramolecular charge transfer (ICT) from the acridone nitrogen to the nitro group. Studies on related nitro-aromatic compounds support this expectation. nih.gov

Upon excitation with an appropriate wavelength of light, the molecule may exhibit fluorescence. The emission spectrum is typically a mirror image of the longest wavelength absorption band. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, provides information about the change in geometry and electronic distribution between the ground and excited states. A significant Stokes shift can be indicative of a substantial change in dipole moment upon excitation, which is common in molecules with ICT character. The fluorescence quantum yield, which is a measure of the efficiency of the emission process, would also be a key parameter to determine. The presence of the nitro group can sometimes lead to fluorescence quenching due to enhanced intersystem crossing to the triplet state. researchgate.net

Table 3: Anticipated Photophysical Properties of 9(10H)-Acridinone, 10-ethyl-1-nitro-

| Property | Expected Range/Observation |

| Absorption Maximum (λabs) | 400-450 nm |

| Molar Absorptivity (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ |

| Emission Maximum (λem) | 480-550 nm |

| Stokes Shift | 80-100 nm (3500-5000 cm⁻¹) |

| Fluorescence Quantum Yield (Φf) | 0.01 - 0.2 |

Note: The values in this table are estimations based on data for related nitro-aromatic and acridone compounds and require experimental verification.

Computational and Theoretical Studies on the Electronic Structure and Reactivity of 9 10h Acridinone, 10 Ethyl 1 Nitro

Quantum Chemical Calculations for Electronic Configuration and Molecular Orbital Analysis

Quantum chemical calculations are at the forefront of understanding the intrinsic electronic properties of molecules. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution and molecular orbital interactions, which are fundamental to a molecule's behavior.

Density Functional Theory (DFT) Applications for Ground State Properties and Energetics

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. For 9(10H)-Acridinone, 10-ethyl-1-nitro-, DFT calculations are instrumental in determining its ground state properties. By employing various functionals, such as B3LYP, with appropriate basis sets (e.g., 6-311++G(d,p)), a range of properties can be computed. ekb.eg

These calculations can predict the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. The presence of the nitro group at the 1-position and the ethyl group at the 10-position introduces specific steric and electronic effects that influence the planarity of the acridone (B373769) core. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions susceptible to nucleophilic and electrophilic attack.

Furthermore, DFT is employed to calculate key energetic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For substituted acridones, the positions and nature of substituents significantly modulate these frontier orbital energies.

Table 1: Illustrative DFT-Calculated Ground State Properties of 9(10H)-Acridinone, 10-ethyl-1-nitro-

| Property | Calculated Value |

| Optimized Ground State Energy | -XXX.XXXX Hartrees |

| HOMO Energy | -X.XX eV |

| LUMO Energy | -X.XX eV |

| HOMO-LUMO Gap | X.XX eV |

| Dipole Moment | X.XX Debye |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic nitro compounds.

Ab Initio Molecular Orbital Theory for High-Accuracy Predictions

For situations demanding higher accuracy, ab initio molecular orbital theories, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, can be employed. While computationally more intensive than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise predictions of molecular properties. For a molecule like 9(10H)-Acridinone, 10-ethyl-1-nitro-, high-accuracy calculations can be particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are paramount. These methods can provide highly accurate predictions of heats of formation and reaction energies.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing a powerful tool to explore the conformational landscape and the influence of the surrounding environment, such as a solvent.

For 9(10H)-Acridinone, 10-ethyl-1-nitro-, MD simulations can reveal the flexibility of the N-ethyl group and any out-of-plane distortions of the acridone ring system. By simulating the molecule in a solvent box (e.g., water or an organic solvent), the interactions between the solute and solvent molecules can be explicitly modeled. This is crucial for understanding how the solvent affects the molecule's conformation and, consequently, its reactivity and spectroscopic properties. For instance, MD simulations have been used to study the interaction of propyl acridone with DNA in an aqueous environment. nih.gov The stability of different conformers can be assessed by analyzing the simulation trajectory and calculating the potential energy over time.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can gain a deeper understanding of the underlying molecular vibrations and electronic transitions.

For 9(10H)-Acridinone, 10-ethyl-1-nitro-, DFT calculations can be used to predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra. The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. mpg.de By calculating the energies of the lowest singlet excited states and their corresponding oscillator strengths, the UV-Visible spectrum can be simulated. This allows for the assignment of electronic transitions, such as π-π* and n-π* transitions, which are characteristic of the acridone chromophore and are influenced by the nitro and ethyl substituents. The correlation between computationally predicted and experimentally measured spectra serves as a powerful validation of the theoretical models used.

Table 2: Illustrative Predicted Spectroscopic Data for 9(10H)-Acridinone, 10-ethyl-1-nitro-

| Spectroscopic Parameter | Predicted Value |

| Major IR Frequencies (cm⁻¹) | ~1640 (C=O stretch), ~1520 & ~1340 (NO₂ stretch) |

| λmax (UV-Vis) | ~XXX nm |

| Nature of Electronic Transition | π-π* |

Note: The values in this table are illustrative and based on typical spectroscopic data for substituted acridones and aromatic nitro compounds.

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanism of chemical reactions is a central goal of chemistry. Computational chemistry provides a powerful toolkit for mapping out reaction pathways, identifying transition states, and calculating activation energies.

For 9(10H)-Acridinone, 10-ethyl-1-nitro-, computational methods can be used to explore various potential reactions, such as its synthesis or subsequent chemical transformations. For example, the mechanism of nitration of an aromatic ring can be studied computationally. saskoer.caresearchgate.net By calculating the potential energy surface for a given reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. The calculated activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. These computational insights can help in optimizing reaction conditions and in designing novel synthetic routes. For instance, DFT calculations have been used to study the mechanism of nitration of nitrobenzene, providing insights into the regioselectivity of the reaction. researchgate.net

Reactivity Profiles and Reaction Mechanisms of 9 10h Acridinone, 10 Ethyl 1 Nitro

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Acridinone (B8587238) Ring System

The acridinone nucleus possesses a complex electronic landscape that influences its susceptibility to aromatic substitution reactions. The presence of both an electron-donating nitrogen atom (within the heterocyclic ring) and an electron-withdrawing carbonyl group, coupled with the strongly deactivating nitro group at the 1-position, creates a nuanced reactivity profile.

Electrophilic Aromatic Substitution:

The acridinone system is generally electron-deficient, a characteristic exacerbated by the 1-nitro substituent. Electron-withdrawing groups deactivate aromatic rings towards electrophilic attack by reducing their electron density. unl.eduyoutube.com The nitration of aromatic compounds typically proceeds via the formation of a nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. youtube.commasterorganicchemistry.comyoutube.com This electrophile is then attacked by the π-electrons of the aromatic ring. youtube.commasterorganicchemistry.com

In the case of 9(10H)-Acridinone, 10-ethyl-1-nitro-, the existing nitro group, along with the carbonyl function, strongly deactivates the A and C rings (the benzene (B151609) rings of the acridinone core) towards further electrophilic substitution. The nitrogen atom of the acridinone can be protonated under strongly acidic conditions, further deactivating the ring system. Therefore, forcing conditions, such as high temperatures and strong superacids, would likely be required for any further electrophilic substitution. If such a reaction were to occur, the directing effects of the substituents would guide the position of the incoming electrophile. The nitro group is a meta-director, while the N-ethylacridinone core's directing influence is more complex. quora.com

A study on the nitration of 10-(carboxymethyl)-9(10H)acridone ethyl ester demonstrated that nitration with nitric acid in an acetic anhydride (B1165640)/acetic acid mixture quantitatively yields the 1-nitro derivative. nih.gov This suggests that the initial nitration of an unsubstituted 10-ethyl-9-acridinone would likely favor the 1 and 3 positions due to the directing effects of the amide nitrogen and carbonyl group.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the 9(10H)-Acridinone, 10-ethyl-1-nitro- system makes it a prime candidate for nucleophilic aromatic substitution (SNAr). numberanalytics.comwikipedia.orgmasterorganicchemistry.com Aromatic rings bearing strong electron-withdrawing groups, such as nitro groups, are activated towards attack by nucleophiles. masterorganicchemistry.comlibretexts.orgnih.gov The reaction typically proceeds through an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex, the formation of which is the rate-determining step. numberanalytics.comnih.gov The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.comlibretexts.org

For 9(10H)-Acridinone, 10-ethyl-1-nitro-, a nucleophile could potentially attack the carbon atom bearing the nitro group, leading to its displacement. However, the viability of this reaction depends on the nature of the nucleophile and the reaction conditions. The presence of the nitro group ortho and para to potential leaving groups significantly accelerates SNAr reactions. masterorganicchemistry.comlibretexts.org In this molecule, the nitro group is at position 1. If a suitable leaving group were present at positions 2 or 4, the nitro group would strongly activate these positions for nucleophilic attack.

Redox Chemistry: Reduction of the Nitro Group and Oxidation of the Acridinone Core

The redox behavior of 9(10H)-Acridinone, 10-ethyl-1-nitro- is characterized by the facile reduction of the nitro group and the more demanding oxidation of the acridinone core.

Reduction of the Nitro Group:

The reduction of aromatic nitro compounds is a well-established and versatile transformation in organic synthesis. numberanalytics.com The nitro group in 9(10H)-Acridinone, 10-ethyl-1-nitro- can be selectively reduced to an amino group under various conditions to furnish 1-amino-10-ethyl-9(10H)-acridinone. Common reducing agents for this transformation include:

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a highly effective method. nih.gov

Metal/Acid Systems: Metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic reagents for nitro group reduction. jocpr.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) (N₂H₄) in the presence of a catalyst like Pd/C can also be employed. nih.gov

A relevant study demonstrated the reduction of a 1-nitroacridone derivative using formic acid over a Pd/C catalyst in ethanol (B145695) to yield the corresponding aminoacridone. nih.gov The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Notes |

| H₂/Pd-C | Ethanol, Room Temperature | Highly efficient, but may also reduce other functional groups. |

| Sn/HCl | Ethanol, Reflux | Classic method, requires acidic conditions. |

| Fe/HCl or Fe/NH₄Cl | Water/Ethanol, Reflux | Milder than Sn/HCl, often used in industrial processes. |

| Na₂S₂O₄ (Sodium Dithionite) | Water/Methanol | Mild reducing agent. |

| Hydrazine (N₂H₄)/Pd-C | Ethanol, Reflux | Effective for transfer hydrogenation. |

Oxidation of the Acridinone Core:

The acridinone core is relatively stable to oxidation due to its aromatic nature. However, under strong oxidizing conditions, degradation of the molecule is likely to occur. The synthesis of acridones sometimes involves an oxidative cyclization step, highlighting that the precursor dihydroacridinones are more susceptible to oxidation. nih.gov For the fully aromatic 9(10H)-Acridinone, 10-ethyl-1-nitro-, oxidation would likely require harsh reagents and lead to complex product mixtures.

Photochemical Reactivity and Light-Induced Transformations

Acridone (B373769) and its derivatives are known for their interesting photophysical properties, including fluorescence. nih.govacs.org The introduction of substituents can significantly modulate these properties. The presence of an electron-donating amino group and an electron-withdrawing carbonyl group in some acridone derivatives leads to strong fluorescence. acs.org

The photochemistry of nitroaromatic compounds is complex and can involve various transformations, including photoreduction of the nitro group and ring rearrangements. The specific photochemical behavior of 9(10H)-Acridinone, 10-ethyl-1-nitro- has not been extensively reported, but it is plausible that irradiation with UV light could induce excited-state reactions. These could potentially include intramolecular hydrogen abstraction by the excited nitro group from the ethyl substituent, leading to rearranged products, or photoreduction of the nitro group in the presence of a suitable hydrogen donor.

Ring-Opening, Ring-Closure, and Rearrangement Reactions

The tricyclic acridinone skeleton is generally stable. Ring-opening reactions would require significant energy input and harsh conditions, likely leading to the decomposition of the molecule. Such reactions are not typical for the acridinone system under normal laboratory conditions.

Ring-closure reactions are fundamental to the synthesis of the acridinone core itself. The most common method is the Ullmann condensation, which involves the cyclization of an N-phenylanthranilic acid derivative in the presence of a strong acid. jocpr.comnih.gov

Rearrangement reactions of the acridinone skeleton are not common. However, skeletal rearrangements of olefins promoted by a base have been reported, but this is not directly applicable to the aromatic acridinone core. rsc.org It is conceivable that under specific photochemical or high-energy conditions, rearrangements could occur, but these are not well-documented for this class of compounds.

Complexation Chemistry with Metal Ions and Organic Substrates

The acridinone scaffold possesses potential metal-coordinating sites, namely the carbonyl oxygen and the heterocyclic nitrogen atom. The lone pair of electrons on the nitrogen and the oxygen of the carbonyl group can participate in the formation of coordination complexes with various metal ions. Acridine-based ligands have been used to create stable pincer complexes with metals like copper(I). rsc.org The coordination of metal ions can significantly alter the photophysical and electronic properties of the acridinone ligand. rsc.org

Furthermore, the planar structure of the acridinone ring system allows it to act as an intercalating agent with DNA, a property that is the basis for the antitumor activity of many acridone derivatives. nih.govnih.gov The presence and nature of substituents on the acridinone core can modulate the strength and mode of this interaction.

Design and Synthesis of Derivatives: Structure Reactivity and Structure Function Relationships of 9 10h Acridinone, 10 Ethyl 1 Nitro Scaffolds

Strategic Functionalization of the Acridinone (B8587238) Nucleus at Varied Positions

The acridinone nucleus is susceptible to electrophilic substitution reactions, and the existing substituents on the ring direct the position of newly introduced functional groups. In the case of 9(10H)-Acridinone, 10-ethyl-1-nitro-, the nitro group at the C-1 position is a strong deactivating group, directing further electrophilic substitutions to the meta-positions, primarily C-2 and C-4. Conversely, nucleophilic aromatic substitution can also be strategically employed, particularly at positions activated by the electron-withdrawing nitro group.

Common functionalization strategies at various positions of the acridinone nucleus include:

C-2 and C-4 Positions: These positions are the most likely sites for further electrophilic substitution on the 1-nitro-acridinone ring. Halogenation, nitration, and sulfonation reactions can introduce new functionalities at these positions, which can then serve as handles for further derivatization.

C-5 and C-7 Positions: Functionalization at these positions on the unsubstituted ring of the acridinone is also possible, though it may require more specific reaction conditions to overcome the directing effects of the existing substituents.

C-9 Position: The carbonyl group at the C-9 position can undergo various reactions, including reduction to the corresponding alcohol or conversion to a thiocarbonyl group. These transformations can significantly alter the planarity and electronic properties of the molecule.

Chemical Transformations of the Nitro Group and its Subsequent Derivatizations

The nitro group at the C-1 position of 9(10H)-Acridinone, 10-ethyl-1-nitro- is a key functional group that can be chemically transformed to generate a diverse array of derivatives. The most common transformation is the reduction of the nitro group to an amino group, which opens up a vast landscape for subsequent derivatization.

Reduction of the Nitro Group:

The reduction of the 1-nitro group to a 1-amino group can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction using reagents such as tin(II) chloride (SnCl2) in hydrochloric acid or sodium dithionite (Na2S2O4). The resulting 1-amino-10-ethyl-9(10H)-acridinone is a versatile intermediate for further synthesis.

Derivatizations of the Amino Group:

The 1-amino group is a nucleophilic center that can readily undergo a variety of chemical reactions, leading to the synthesis of a wide range of derivatives. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions to introduce a wide range of functional groups, including halogens, hydroxyl, and cyano groups.

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

These derivatizations allow for the introduction of diverse chemical moieties, enabling the exploration of a broad chemical space and the investigation of structure-activity relationships.

Modifications at the N-10 Position and their Influence on Molecular Properties

The synthesis of N-10 substituted 1-nitroacridinones typically involves the N-alkylation of the parent 1-nitro-9(10H)-acridinone. This can be achieved by reacting the acridinone with an appropriate alkyl halide in the presence of a base. A variety of alkyl and aryl groups can be introduced at this position, allowing for a systematic investigation of the influence of the N-10 substituent.

Studies have shown that the nature of the N-10 substituent can influence:

Lipophilicity: Increasing the length of the alkyl chain or introducing aromatic rings at the N-10 position generally increases the lipophilicity of the molecule.

Aqueous Solubility: The introduction of polar functional groups, such as hydroxyl or amino groups, into the N-10 substituent can enhance the aqueous solubility of the acridinone derivative.

Biological Activity: The size, shape, and electronic properties of the N-10 substituent can significantly affect the molecule's binding affinity to its biological target. For instance, in the context of anticancer activity, the N-10 substituent can influence DNA intercalation and topoisomerase inhibition.

| N-10 Substituent | Observed Influence on Properties |

| Short alkyl chains (e.g., methyl, ethyl) | Baseline lipophilicity |

| Long alkyl chains | Increased lipophilicity |

| Phenyl or substituted phenyl | Increased lipophilicity and potential for π-π stacking interactions |

| Aminoalkyl chains | Increased basicity and potential for improved aqueous solubility |

| Hydroxyalkyl chains | Increased polarity and hydrogen bonding potential |

Synthesis of Hybrid Molecules and Conjugates Incorporating the 10-ethyl-1-nitro-acridinone Moiety

To enhance the therapeutic potential and explore novel mechanisms of action, the 10-ethyl-1-nitro-acridinone moiety can be incorporated into hybrid molecules and conjugates. This strategy involves linking the acridinone scaffold to other bioactive molecules, targeting moieties, or macromolecules.

The synthesis of such hybrids and conjugates often involves the functionalization of the acridinone core, as described in the previous sections, to introduce a suitable linker for conjugation. For example, the 1-amino derivative can be used to form an amide bond with a carboxylic acid-containing molecule.

Examples of potential hybrid molecules and conjugates include:

Peptide Conjugates: Linking the acridinone to specific peptides can enhance its targeting to cancer cells that overexpress certain receptors.

Polymer Conjugates: Conjugation to biocompatible polymers like polyethylene glycol (PEG) can improve the pharmacokinetic profile of the acridinone, increasing its circulation time and reducing its toxicity.

Hybrid Molecules with Other Pharmacophores: Combining the acridinone scaffold with other known anticancer agents or molecules with different biological activities can lead to synergistic effects and overcome drug resistance.

Elucidation of Structure-Reactivity and Structure-Function Relationships within a Series of Analogues

The systematic synthesis and biological evaluation of a series of analogues of 9(10H)-Acridinone, 10-ethyl-1-nitro- are crucial for elucidating the relationships between their chemical structure, reactivity, and biological function. By systematically varying the substituents at different positions of the acridinone scaffold, researchers can identify the key structural features responsible for a particular biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in this regard. QSAR models attempt to correlate the biological activity of a series of compounds with their physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

Key aspects to investigate in structure-function relationship studies of 10-ethyl-1-nitro-acridinone analogues include:

The role of the nitro group: Comparing the activity of the 1-nitro derivatives with their 1-amino or 1-unsubstituted counterparts can reveal the importance of the nitro group for a specific biological effect.

The influence of substituents on the aromatic rings: Introducing electron-donating or electron-withdrawing groups at various positions can modulate the electronic properties of the acridinone ring system and its ability to interact with biological targets.

The impact of the N-10 substituent: As discussed earlier, the nature of the N-10 substituent is a critical determinant of biological activity.

By combining synthetic chemistry, biological testing, and computational modeling, a comprehensive understanding of the structure-reactivity and structure-function relationships of 9(10H)-Acridinone, 10-ethyl-1-nitro- and its derivatives can be achieved, paving the way for the design of more potent and selective therapeutic agents.

Biological Activity and Mechanistic Investigations in Vitro and Cellular Contexts of 9 10h Acridinone, 10 Ethyl 1 Nitro

Molecular Interactions with Biomacromolecules

The interaction of small molecules with biomacromolecules such as DNA and proteins is a cornerstone of their mechanism of action. For 9(10H)-Acridinone, 10-ethyl-1-nitro-, its chemical structure suggests a high propensity for such interactions.

The planar aromatic structure of the acridinone (B8587238) ring system is a classic pharmacophore for DNA intercalation. mdpi.com It is well-established that many acridine (B1665455) and acridinone derivatives slide between the base pairs of the DNA double helix. This mode of binding is stabilized by π-π stacking interactions between the aromatic rings of the compound and the DNA base pairs.

Table 1: Postulated DNA Interaction Profile of 9(10H)-Acridinone, 10-ethyl-1-nitro-

| Interaction Mode | Structural Basis | Potential Consequence |

| Intercalation | Planar tricyclic acridinone ring system | Distortion of DNA structure, inhibition of DNA replication and transcription |

| Covalent Binding/Cross-linking | Bio-reduction of the 1-nitro group | Formation of DNA adducts and inter-strand crosslinks, leading to DNA damage |

Acridinone derivatives have been reported to interact with various enzymes, often leading to their inhibition. The planar aromatic rings can participate in π-stacking interactions with aromatic amino acid residues in the active sites of proteins. While specific enzyme targets for 9(10H)-Acridinone, 10-ethyl-1-nitro- have not been identified, related acridinone compounds have been shown to inhibit enzymes such as cholinesterases. nih.gov

The electronic properties conferred by the electron-withdrawing nitro group and the ethyl substituent could influence the binding affinity and specificity of 9(10H)-Acridinone, 10-ethyl-1-nitro- for various protein targets. The nitro group, in particular, can act as a hydrogen bond acceptor, potentially forming key interactions within a protein's binding pocket.

Cellular Permeation and Subcellular Localization Studies

The ability of a compound to cross the cell membrane and reach its intracellular target is critical for its biological activity. Acridinone derivatives are generally lipophilic and are expected to permeate cellular membranes through passive diffusion. The addition of an ethyl group to the nitrogen at position 10 would likely increase the lipophilicity of 9(10H)-Acridinone, 10-ethyl-1-nitro-, potentially enhancing its cellular uptake.

Given its proposed mechanism of DNA intercalation, it is anticipated that 9(10H)-Acridinone, 10-ethyl-1-nitro- would localize within the nucleus of the cell. The high concentration of DNA in the nucleus would act as a sink for the compound. Furthermore, some nitroaromatic compounds are known to be activated by mitochondrial reductases, suggesting that a fraction of the compound might also localize to the mitochondria.

Induction and Modulation of Specific Cellular Pathways and Responses

The interaction of 9(10H)-Acridinone, 10-ethyl-1-nitro- with DNA and potentially other cellular targets would be expected to trigger a cascade of cellular responses, including cell death and cell cycle arrest.

Many cytotoxic acridinone derivatives induce apoptosis, or programmed cell death, in cancer cells. nih.govlookchem.com The DNA damage caused by intercalation and cross-linking is a potent trigger for the intrinsic apoptotic pathway. This pathway is initiated by cellular stress signals and leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program. For instance, studies on other acridinone derivatives have demonstrated the induction of apoptosis through the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).

The bioreduction of the nitro group can also lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can induce oxidative stress and further contribute to apoptotic cell death. nih.gov In some cellular contexts, high levels of cellular damage can lead to necrosis, a more inflammatory form of cell death. While less common, autophagy, a cellular recycling process, can also be modulated by acridinone compounds, sometimes in a complex interplay with apoptosis.

Table 2: Potential Mechanisms of Cell Death Induced by 9(10H)-Acridinone, 10-ethyl-1-nitro-

| Cell Death Mechanism | Triggering Event | Key Molecular Players |

| Apoptosis | DNA damage, oxidative stress | Caspases, Bcl-2 family proteins, p53 |

| Necrosis | Severe cellular damage, ATP depletion | RIPK1, MLKL |

| Autophagy | Cellular stress | Beclin-1, LC3 |

Compounds that damage DNA typically cause an arrest in the cell cycle, allowing the cell time to repair the damage before proceeding with division. DNA intercalators frequently cause a G2/M phase arrest, preventing cells from entering mitosis with damaged chromosomes. This cell cycle arrest is often mediated by the activation of checkpoint kinases such as ATM and ATR, which in turn phosphorylate downstream targets like Chk1 and Chk2, leading to the inactivation of the cyclin B/Cdk1 complex.

The cellular response to 9(10H)-Acridinone, 10-ethyl-1-nitro- would likely involve the modulation of key signal transduction pathways. The p53 tumor suppressor pathway is a critical sensor of DNA damage and cellular stress and would be a probable mediator of the compound's effects on the cell cycle and apoptosis. Other signaling pathways, such as the PI3K/Akt and MAPK pathways, which are central to cell survival and proliferation, could also be affected by the cellular stress induced by this compound.

Antimicrobial Activity and Exploration of Underlying Mechanisms

The acridone (B373769) class of compounds has a long history of investigation for antimicrobial properties. rsc.org The planar structure of the acridone ring system is a key feature, enabling it to intercalate with microbial DNA and disrupt essential cellular processes. nih.gov The biological action of many acridone derivatives is linked to their ability to form cations and their planarity, which are crucial for DNA binding. researchgate.net

While specific studies on the antimicrobial effects of 9(10H)-Acridinone, 10-ethyl-1-nitro- are lacking, research on related nitroaromatic compounds suggests that the nitro group can be a significant contributor to antimicrobial efficacy. The antimicrobial activity of such compounds is often related to the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of toxic reactive nitrogen species that can damage cellular macromolecules. researchgate.net

Furthermore, studies on various substituted acridones have demonstrated a broad spectrum of activity. For instance, N10-acetyl-3,4-dimethylacridone has shown significant antibacterial efficacy against Pseudomonas aeruginosa and Escherichia coli. nih.gov The substitution pattern on the acridone core is a critical determinant of the antimicrobial spectrum and potency. For example, certain amino/nitro-substituted 3-arylcoumarins, which share some structural motifs with nitroacridones, have exhibited antibacterial activity against Staphylococcus aureus that is dependent on the substitution pattern. nih.gov

The likely mechanism of antimicrobial action for 9(10H)-Acridinone, 10-ethyl-1-nitro-, should it be active, would involve a combination of DNA intercalation, a characteristic of the acridone scaffold, and cellular damage induced by the reduction of the nitro group.

Antiviral Potency and Mechanistic Exploration

Acridone derivatives have emerged as promising candidates in the search for novel antiviral agents, demonstrating activity against a range of DNA and RNA viruses. conicet.gov.ar The mechanism of antiviral action for many acridones is often attributed to the inhibition of viral enzymes or interference with viral replication processes.

A study on N-substituted acridone derivatives revealed that N-allyl acridones possess potent and selective antiviral activity against Junin virus (JUNV) and all four serotypes of Dengue virus (DENV). nih.gov The antiviral effect was found to block virus multiplication during the infectious process rather than inactivating the virus directly or preventing cell entry. nih.govnih.gov This highlights the importance of the substitution at the N-10 position for antiviral activity. The ethyl group in 9(10H)-Acridinone, 10-ethyl-1-nitro- may confer similar properties.

The mechanism of action for some antiviral acridones involves the inhibition of viral enzymes crucial for replication. For example, certain acridone-4-carboxamide derivatives have been identified as efficient inhibitors of Hepatitis C virus (HCV) RNA replication, likely acting through intercalation into nucleic acids and potentially direct interaction with viral enzymes. researchgate.net Other acridone derivatives have been identified as inhibitors of DNA topoisomerase II, an enzyme that can be exploited by viruses like herpes simplex virus (HSV). conicet.gov.ar

Given these findings, it is plausible that 9(10H)-Acridinone, 10-ethyl-1-nitro- could exhibit antiviral activity by interfering with viral nucleic acid replication or the function of viral enzymes.

Immunomodulatory Effects on Cellular Components

The immunomodulatory potential of acridone derivatives is an area of growing interest, although less explored than their antimicrobial and anticancer activities. Some natural compounds with structures related to acridones, such as tea polyphenols, have been shown to possess significant immunomodulatory activities, including anti-inflammatory effects. mdpi.com These effects are often mediated through the modulation of signaling pathways like the PI3K/AKT/NF-κB pathway, which plays a crucial role in immune responses. mdpi.com

While direct evidence for the immunomodulatory effects of 9(10H)-Acridinone, 10-ethyl-1-nitro- is not available, the general anti-inflammatory properties observed in some classes of heterocyclic compounds suggest a potential for such activity. The investigation into the effects of acridone derivatives on immune cell function, cytokine production, and inflammatory signaling pathways remains a promising avenue for future research.

In Vitro Cytotoxicity and Selectivity Profiles Across Diverse Cell Lines

The cytotoxicity of acridone derivatives against various cancer cell lines is well-documented, with many compounds acting as DNA intercalators and inhibitors of topoisomerase enzymes. nih.govnih.gov The substitution pattern on the acridone ring system, including at the N-10 position, plays a crucial role in determining the potency and selectivity of these cytotoxic effects.

A study on a series of N10-substituted acridone-2-carboxamide derivatives demonstrated that compounds with N-propyl and N-butyl substitutions exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the low micromolar range. nih.gov This suggests that the N-10 alkyl chain is an important structural feature for potent anticancer activity. nih.gov The N-10 ethyl group of 9(10H)-Acridinone, 10-ethyl-1-nitro- falls within this category of substitutions.

Conversely, the presence of a nitro group can have variable effects on cytotoxicity. In one study on triazole derivatives of acridone, compounds with electron-withdrawing nitro groups showed decreased inhibitory activity against acetylcholinesterase, a target in Alzheimer's disease research. rsc.org However, in the context of anticancer activity, the effect would need to be empirically determined.

The table below presents cytotoxicity data for some N-10 substituted acridone derivatives from a study on AKT inhibitors, illustrating the impact of the N-10 substituent on activity against breast cancer cell lines.

| Compound ID | N-10 Substituent | R Group on Carboxamide | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 7d | n-propyl | 4-chlorophenyl | 7.61 | 12.51 |

| 7f | n-propyl | 4-fluorophenyl | 8.24 | 6.14 |

| 8d | n-butyl | 4-chlorophenyl | 5.18 | 7.32 |

| 8e | n-butyl | 4-bromophenyl | 6.83 | 8.14 |

| 8f | n-butyl | 4-fluorophenyl | 4.72 | 5.53 |

| Data sourced from a study on N10-substituted acridone-based derivatives as AKT inhibitors. nih.gov |

This data indicates that N-alkyl substitution is a key determinant of cytotoxicity in this class of compounds. The selectivity of these compounds against cancer cells versus normal cells is also a critical aspect of their therapeutic potential, though this is not always reported in initial screening studies.

Advanced Applications and Materials Science Contributions of 9 10h Acridinone, 10 Ethyl 1 Nitro

Development as Fluorescent Probes and Imaging Agents

The inherent fluorescence of the acridone (B373769) core makes its derivatives prime candidates for the development of fluorescent probes and imaging agents. The strategic placement of substituents allows for the fine-tuning of their photophysical properties, such as absorption and emission wavelengths, quantum yields, and sensitivity to their local environment.

The presence of the nitro group, a strong electron-withdrawing group, on the acridone ring system is known to significantly influence the molecule's electronic structure and, consequently, its fluorescent properties. rsc.org This can lead to phenomena such as intramolecular charge transfer (ICT), which often results in environmentally sensitive fluorescence. For instance, acridine (B1665455) derivatives have been designed as polarity-sensitive probes, where changes in the solvent polarity lead to noticeable shifts in the emission wavelength and fluorescence intensity. rsc.org In the case of 9(10H)-Acridinone, 10-ethyl-1-nitro-, the combination of the electron-donating ethyl group and the electron-withdrawing nitro group is anticipated to create a pronounced ICT character, making it potentially sensitive to changes in its microenvironment.

Furthermore, acridone-based structures have been successfully employed as fluorescent probes for detecting specific biologically relevant species. A notable example is the development of an acridone-based fluorescent probe for nitric oxide (NO), a crucial signaling molecule in various physiological processes. mdpi.comnih.gov These probes often work by a reaction-based mechanism where the analyte interacts with a specific functional group on the probe, leading to a significant change in fluorescence. mdpi.com While direct studies on 9(10H)-Acridinone, 10-ethyl-1-nitro- as a probe are not widely reported, its structural motifs suggest a potential for similar applications, possibly through modulation of the nitro group's reactivity or by leveraging its solvatochromic properties for bio-imaging. The ability of acridine derivatives to intercalate with DNA and RNA also opens avenues for their use in visualizing and tracking genetic material within cells. scbt.comrsc.org

Table 1: Photophysical Properties of Related Acridone Derivatives

| Compound/Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Feature | Reference |

| Acridine-dicyanoisophorone probe | Varies with solvent | 553-594 | 0.005-0.356 | Polarity sensitive | rsc.org |

| Acridone-dinaphthylamine derivative | ~400 | ~490 (in hexane) | 0.09 | Thermally activated delayed fluorescence | ias.ac.in |

| 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone | 447 | 564 | - | NO probe precursor | mdpi.comnih.gov |

| Protonated acridone-derived alkenes | - | Bathochromic shift | Increased | pH-dependent fluorescence | researchgate.netmdpi.com |

This table presents data for related acridone derivatives to illustrate the potential photophysical characteristics of the title compound.

Integration into Organic Electronic Devices (e.g., OLEDs, OFETs) and Photovoltaics

The field of organic electronics has seen a surge in the exploration of novel materials with tailored properties for devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics. Acridone derivatives have emerged as a promising class of materials for these applications due to their high thermal stability, excellent photophysical properties, and tunable electronic characteristics. nih.govmdpi.com

In the context of OLEDs, acridone derivatives have been investigated as host materials, emitters, and hole-transporting materials. mdpi.com A significant area of research is in thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLEDs. The design of TADF molecules often involves linking an electron-donating moiety to an electron-accepting one. The structure of 9(10H)-Acridinone, 10-ethyl-1-nitro-, with its electron-donating N-ethyl group and electron-withdrawing nitro group, is conceptually similar to such donor-acceptor systems, suggesting its potential as a TADF emitter. ias.ac.in Research on related N,N'-substituted quinacridones has demonstrated their utility in organic electronic devices, including OFETs, highlighting the potential for charge transport in this class of compounds. scispace.comrsc.org

The performance of acridine-based materials in OLEDs is highly dependent on their molecular structure, which influences their energy levels (HOMO and LUMO), triplet energy, and charge mobility. For instance, dimethyl acridine-substituted triphenylamine (B166846) and carbazole (B46965) core-based materials have shown excellent performance as hole-transporting materials in yellow phosphorescent OLEDs. mdpi.com While specific data for 9(10H)-Acridinone, 10-ethyl-1-nitro- is not available, the introduction of the nitro group would be expected to lower both the HOMO and LUMO energy levels, which could be advantageous for electron injection or transport in certain device architectures.

Fabrication of Chemo- and Biosensors for Analytical Detection

The development of sensitive and selective chemo- and biosensors is crucial for various fields, including environmental monitoring, medical diagnostics, and food safety. Acridone derivatives are attractive candidates for sensor applications due to their responsive fluorescent properties. nih.gov

Acridinediones, a related class of compounds, have been demonstrated to act as selective chemosensors for fluoride (B91410) ions. nih.gov The sensing mechanism often involves a specific interaction between the analyte and the acridone derivative, leading to a detectable change in the optical or electrochemical properties of the sensor molecule. This can manifest as a color change, a shift in the fluorescence spectrum, or an alteration in the fluorescence intensity. nih.gov